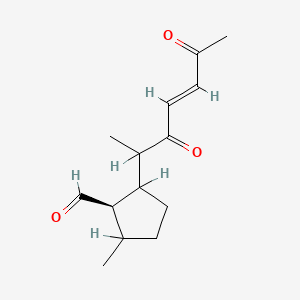
Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclohexanocarboxaldehído, 2-metil-5-(1-metil-2,5-dioxo-3-hexenil)- es un compuesto orgánico con una estructura compleja. Se caracteriza por un anillo de ciclohexano sustituido con un grupo carboxaldehído, un grupo metilo y un grupo hexenilo que contiene dos grupos oxo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Ciclohexanocarboxaldehído, 2-metil-5-(1-metil-2,5-dioxo-3-hexenil)- se puede lograr a través de varios métodos. Un enfoque común implica la oxidación de derivados del tolueno, seguida de ciclización y modificaciones del grupo funcional. Otro método incluye la oxidación de ciclohexeno y la posterior alquilación con isobutylbenceno .
Métodos de Producción Industrial
La producción industrial de este compuesto generalmente implica reacciones de oxidación a gran escala utilizando catalizadores para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la destilación y la recristalización para aislar y purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Ciclohexanocarboxaldehído, 2-metil-5-(1-metil-2,5-dioxo-3-hexenil)- experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar aún más para formar ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo aldehído en un alcohol.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en los grupos metilo y hexenilo.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃).
Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄).
Reactivos de sustitución: Halógenos, nucleófilos como aminas o alcoholes.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen alcoholes, ácidos carboxílicos y diversos derivados sustituidos, dependiendo de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
Ciclohexanocarboxaldehído, 2-metil-5-(1-metil-2,5-dioxo-3-hexenil)- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de Ciclohexanocarboxaldehído, 2-metil-5-(1-metil-2,5-dioxo-3-hexenil)- implica su interacción con dianas moleculares específicas. El grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, alterando potencialmente su función. La estructura única del compuesto le permite participar en varias vías bioquímicas, influyendo en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Ciclohexanocarboxaldehído, 2-metil-5-(1-metiletenil)-: Estructura similar pero carece del grupo hexenilo con funcionalidades oxo.
Ciclohexanocarboxaldehído, 2-metil-5-(1-metil-2,5-dioxo-3-pentenil)-: Similar pero con una posición diferente de los grupos oxo.
Propiedades
Número CAS |
55811-46-6 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(1R)-2-[(E)-3,6-dioxohept-4-en-2-yl]-5-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C14H20O3/c1-9-4-6-12(13(9)8-15)11(3)14(17)7-5-10(2)16/h5,7-9,11-13H,4,6H2,1-3H3/b7-5+/t9?,11?,12?,13-/m1/s1 |
Clave InChI |
VZJISTMIBCMLKD-YBOXNEFNSA-N |
SMILES isomérico |
CC1CCC([C@@H]1C=O)C(C)C(=O)/C=C/C(=O)C |
SMILES canónico |
CC1CCC(C1C=O)C(C)C(=O)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


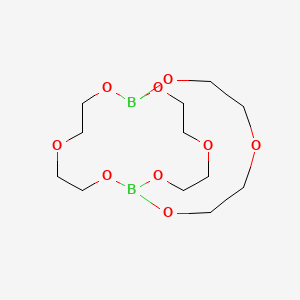
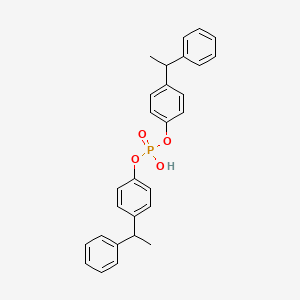

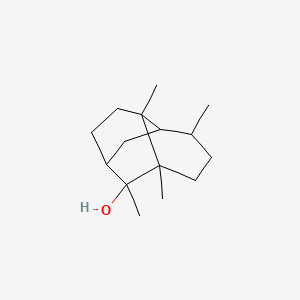
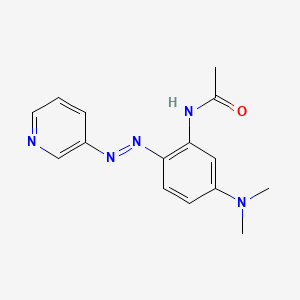

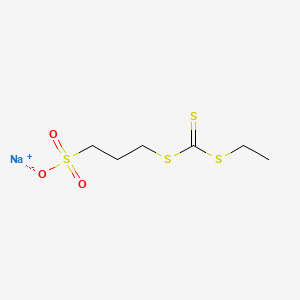
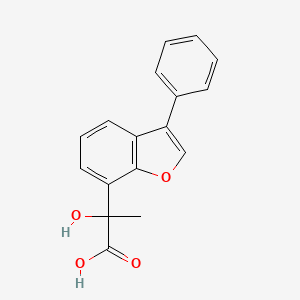
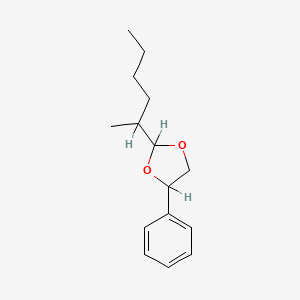

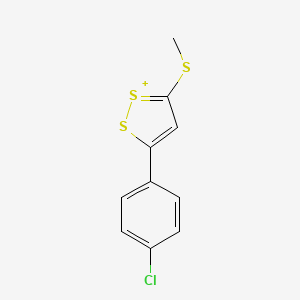
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)


